molecular formula C10H13NO4 B1455261 Ethyl 2,6-dimethoxypyridine-3-carboxylate CAS No. 562840-46-4

Ethyl 2,6-dimethoxypyridine-3-carboxylate

Cat. No.: B1455261
CAS No.: 562840-46-4
M. Wt: 211.21 g/mol
InChI Key: HUJKOQKBQIUEHH-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethoxypyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) explored the use of ethyl 2-methyl-2,3-butadienoate, which undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Pyrido-Thieno-Pyrrolo-Pyrazine Derivatives : El-Kashef et al. (2000) achieved the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives using ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2- carboxylate (El-Kashef et al., 2000).

  • Antioxidant Activity of Selenolo[2,3-b]pyridine Derivatives : Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and further explored its derivatives, finding significant antioxidant activity compared to ascorbic acid (Zaki et al., 2017).

  • Rotamers and Dynamic Behaviors Study : Abdoli-Senejani et al. (2013) conducted theoretical studies on ethyl-5-acetyl-4-(3′,4′-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate to understand its rotamers and dynamic behaviors (Abdoli-Senejani et al., 2013).

  • Chiral Synthesis of Dihydropyridines : Si-haia (2011) researched the asymmetric synthesis of chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, exploring its potential applications (Si-haia, 2011).

  • Pyrazolo[3,4-b]pyridine Synthesis : Ghaedi et al. (2015) achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation, indicating its usefulness in preparing new N-fused heterocycles (Ghaedi et al., 2015).

  • Non-covalent Interactions in Triazoles : Ahmed et al. (2021) synthesized ethyl 6-(4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate and studied its non-covalent interactions, displaying significant lipoxygenase inhibition (Ahmed et al., 2021).

Properties

IUPAC Name

ethyl 2,6-dimethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-6-8(13-2)11-9(7)14-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJKOQKBQIUEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697507
Record name Ethyl 2,6-dimethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562840-46-4
Record name Ethyl 2,6-dimethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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